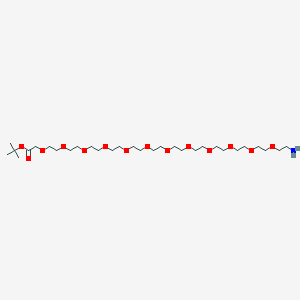
DBCO-NHCO-PEG2-maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DBCO-NHCO-PEG2-maleimide: is a multifunctional compound widely used in the field of chemical biology and drug discovery. It contains a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) linker, and a maleimide group. This compound is particularly valuable for its ability to facilitate bioconjugation reactions through strain-promoted alkyne-azide cycloaddition (SPAAC) and thiol-maleimide reactions.
Synthetic Routes and Reaction Conditions:
Synthesis of this compound:
The compound is synthesized through a multi-step organic synthesis process.
The DBCO group is typically introduced via a cycloaddition reaction involving dibenzocyclooctyne and an appropriate azide-containing precursor.
The PEG linker is attached to the DBCO group through a series of reactions involving protection and deprotection steps to ensure the correct placement of the PEG chain.
The maleimide group is then introduced at the terminal end of the PEG chain through a reaction with maleic anhydride or a similar reagent.
Industrial Production Methods:
Industrial production of this compound involves scaling up the laboratory synthesis methods.
Large-scale reactors and optimized reaction conditions are used to ensure high yield and purity.
Quality control measures, including chromatography and spectroscopy, are employed to verify the structure and purity of the final product.
Types of Reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):
This compound reacts with azide-functionalized molecules to form a stable triazole linkage.
This reaction does not require a copper catalyst, making it suitable for use in biological systems.
Thiol-Maleimide Reaction:
The maleimide group in this compound reacts specifically with thiol groups to form a stable thioether bond.
This reaction is commonly used for labeling proteins and other biomolecules.
Common Reagents and Conditions:
For SPAAC, azide-functionalized molecules and a suitable solvent (e.g., dimethyl sulfoxide, DMSO) are used.
For thiol-maleimide reactions, thiol-containing compounds (e.g., cysteine residues in proteins) and a mild buffer solution are typically employed.
Major Products Formed:
Triazole-linked products: from SPAAC reactions.
Thioether-linked products: from thiol-maleimide reactions.
Chemistry:
This compound is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to target specific proteins for degradation.
It is also employed in the development of bioconjugation techniques for labeling and modifying biomolecules.
Biology:
The compound is used to study protein-protein interactions and protein labeling in biological research.
It facilitates the attachment of fluorescent tags or other probes to proteins for imaging and tracking purposes.
Medicine:
This compound is utilized in the development of targeted drug delivery systems.
It helps in the creation of antibody-drug conjugates (ADCs) for cancer therapy.
Industry:
The compound is used in the production of diagnostic reagents and therapeutic agents.
It is also employed in the development of biosensors and other analytical tools.
Mechanism:
SPAAC Reaction: The DBCO group in this compound reacts with azide groups in a strain-promoted manner to form a triazole ring.
Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups to form a covalent thioether bond.
Molecular Targets and Pathways:
The compound targets azide-functionalized molecules and thiol-containing biomolecules.
The reactions involve the formation of stable triazole and thioether linkages, which are crucial for bioconjugation applications.
Vergleich Mit ähnlichen Verbindungen
DBCO-PEG8-Maleimide: Contains a longer PEG linker, which may affect the flexibility and reactivity of the compound.
DBCO-Maleimide: Lacks the PEG spacer, making it more suitable for direct conjugation reactions.
Uniqueness:
DBCO-NHCO-PEG2-maleimide offers a balance between reactivity and solubility due to the presence of the PEG linker.
The compound's ability to undergo SPAAC reactions without a copper catalyst makes it particularly useful in biological systems.
Eigenschaften
IUPAC Name |
N-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N4O7/c37-28(14-18-35-30(39)11-12-31(35)40)34-17-20-43-22-21-42-19-15-29(38)33-16-13-32(41)36-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)36/h1-8,11-12H,13-23H2,(H,33,38)(H,34,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZYXLRPJHTQSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCNC(=O)CCN4C(=O)C=CC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














